molecular formula C8H11N3O B13192160 N-[6-(Aminomethyl)pyridin-2-YL]acetamide

N-[6-(Aminomethyl)pyridin-2-YL]acetamide

Cat. No.: B13192160
M. Wt: 165.19 g/mol
InChI Key: QDSOYHZYHKCQDY-UHFFFAOYSA-N
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Description

N-[6-(Aminomethyl)pyridin-2-YL]acetamide is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their significant biological and therapeutic value.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[6-(Aminomethyl)pyridin-2-YL]acetamide can be synthesized through various methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP). The reaction conditions are mild and metal-free .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[6-(Aminomethyl)pyridin-2-YL]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as TBHP.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: TBHP in toluene.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various halides and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(pyridin-2-yl)amides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

N-[6-(Aminomethyl)pyridin-2-YL]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[6-(Aminomethyl)pyridin-2-YL]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

N-[6-(Aminomethyl)pyridin-2-YL]acetamide can be compared with other pyridine derivatives, such as:

The uniqueness of this compound lies in its specific structure and the resulting biological and chemical properties, which distinguish it from other similar compounds.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

N-[6-(aminomethyl)pyridin-2-yl]acetamide

InChI

InChI=1S/C8H11N3O/c1-6(12)10-8-4-2-3-7(5-9)11-8/h2-4H,5,9H2,1H3,(H,10,11,12)

InChI Key

QDSOYHZYHKCQDY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=N1)CN

Origin of Product

United States

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